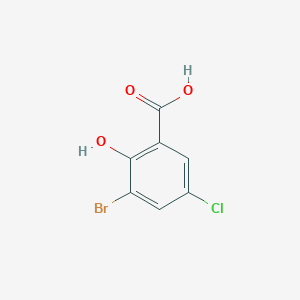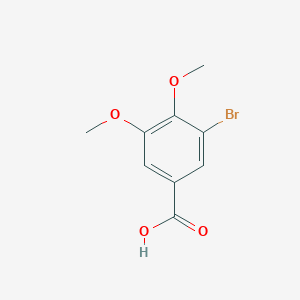
3-Bromo-5-chloro-2-hydroxybenzoic acid
Descripción general
Descripción
The compound of interest, 3-Bromo-5-chloro-2-hydroxybenzoic acid, is a halogenated derivative of salicylic acid, which is a common precursor in the synthesis of various pharmaceuticals and organic compounds. The presence of bromo and chloro substituents on the aromatic ring, along with a hydroxyl group, makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of halogenated benzoic acid derivatives often involves regioselective halogenation of precursor benzoic acids. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization is an example of such a transformation, which could be related to the synthesis of brominated benzoic acid derivatives . Additionally, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid through bromination, diazo, and hydrolysis steps indicates a multi-step process that could be adapted for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids can be characterized by various spectroscopic methods. For example, the structural analysis of molecular adducts of 4-bromo-3,5-dihydroxybenzoic acid with N-donor compounds has been performed using single-crystal X-ray diffraction, which reveals the intricate hydrogen bonding patterns and supramolecular architectures . Similarly, the Schiff base compounds derived from 3-bromo-5-chlorosalicylaldehyde have been characterized by single-crystal X-ray diffraction, showing intermolecular hydrogen bonds and weak halogen interactions .
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids allows for various chemical transformations. Schiff base formation, as seen with 3-bromo-5-chlorosalicylaldehyde, is one such reaction where the aldehyde group of the halogenated benzoic acid reacts with hydrazides to form Schiff bases with potential antibacterial activities . Nucleophilic substitution reactions are also common, as demonstrated by the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles to yield various substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-chloro-2-hydroxybenzoic acid can be inferred from related compounds. The presence of halogen atoms is likely to increase the compound's density and melting point compared to its non-halogenated analogs. The hydroxyl group contributes to the acidity of the compound and its ability to form hydrogen bonds, which can affect its solubility in different solvents. The chemical stability and reactivity would be influenced by the electron-withdrawing effects of the bromo and chloro substituents, which can activate the aromatic ring towards further electrophilic substitution reactions .
Aplicaciones Científicas De Investigación
-
Antioxidant, Anticancer, and Antitumor Applications
- Hydroxybenzoic acids, including 3-Bromo-5-chloro-2-hydroxybenzoic acid, have been studied for their antioxidant, anticancer, and antitumor properties .
- These compounds are secondary metabolites in plants and have been found to exhibit high commercial value due to their bioactive properties .
- The methods of application typically involve extraction from plant and fruit sources, followed by various biochemical assays to determine their antioxidant, anticancer, and antitumor activities .
- The results have shown promising potential for these compounds in the cosmetic, food, pharmaceutical, and health industries .
-
Synthesis of Complex Organic Compounds
- Hydroxybenzoic acids, including 3-Bromo-5-chloro-2-hydroxybenzoic acid, are valuable building blocks in organic synthesis .
- They are often used as starting reagents for the synthesis of complex organic compounds, such as honokiol, a biphenyl-type neolignan .
- The methods of application typically involve various organic synthesis techniques, such as catalytic protodeboronation of pinacol boronic esters .
- The results of these syntheses have wide-ranging applications in various fields, including pharmaceuticals and materials science .
-
- Hydroxybenzoic acids, including 3-Bromo-5-chloro-2-hydroxybenzoic acid, can be used in the catalytic protodeboronation of pinacol boronic esters .
- This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Trimorphism of 3-Hydroxybenzoic Acid
- 3-Hydroxybenzoic acid, which is structurally similar to 3-Bromo-5-chloro-2-hydroxybenzoic acid, has been found to exhibit trimorphism .
- This means that it can exist in more than two polymorphs, or different crystalline forms .
- This property can have a significant impact on the material’s properties, such as solubility and stability .
- Hydroxybenzoic acids are also routinely investigated as coformers because they have the potential to form strong hydrogen-bonding interactions with other functional groups .
- 3-Bromo-2-hydroxybenzoic Acid is a potential intermediate formed in the synthesis of 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazine , an impurity of Sulfasalazine , an anti-inflammatory (gastrointestinal) .
- Sulfasalazine has been used in granulomatous colitis .
- Hydroxybenzoic acids, including 3-Bromo-5-chloro-2-hydroxybenzoic acid, can be used in the catalytic protodeboronation of pinacol boronic esters .
- This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJZXVJIHAQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394654 | |
| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-hydroxybenzoic acid | |
CAS RN |
4068-58-0 | |
| Record name | 3-Bromo-5-chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)





![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)